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2-(Trifluoromethyl)-3H-purin-6(7H)-one - 2268-14-6

2-(Trifluoromethyl)-3H-purin-6(7H)-one

Catalog Number: EVT-1740367
CAS Number: 2268-14-6
Molecular Formula: C6H3F3N4O
Molecular Weight: 204.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8,9-Disubstituted-6,9-dihydro-1H-purin-6-ones

Compound Description: 8,9-Disubstituted-6,9-dihydro-1H-purin-6-ones represent a class of compounds synthesized via annulation reactions starting from 5-aminoimidazole-4-carbonitriles []. This class demonstrates a one-step synthetic approach to diversify the substituents at the C-8 and N-9 positions of the purine scaffold.

Reference: [] https://www.semanticscholar.org/paper/a70e9d949e2db2cc529dbfc44f8842efcd910412

6-Amino-8,9-disubstituted-3,9-dihydro-2H-purin-2-ones

Compound Description: Similar to the previous class, 6-amino-8,9-disubstituted-3,9-dihydro-2H-purin-2-ones are synthesized through a one-step annulation reaction from 5-aminoimidazole-4-carbonitriles []. The inclusion of an amino group at the C-6 position introduces an additional point of variation in the purine core structure.

Reference: [] https://www.semanticscholar.org/paper/a70e9d949e2db2cc529dbfc44f8842efcd910412

8,9-Disubstituted-3,9-dihydro-2H-purin-2,6-diamines

Compound Description: This class of compounds, 8,9-disubstituted-3,9-dihydro-2H-purin-2,6-diamines, further expands the structural diversity within the purine scaffold by incorporating amino groups at both the C-2 and C-6 positions []. These compounds are also synthesized from 5-aminoimidazole-4-carbonitriles in a single-step reaction.

Reference: [] https://www.semanticscholar.org/paper/a70e9d949e2db2cc529dbfc44f8842efcd910412

6-Imino-1-phenyl-8,9-disubstituted-6,9-dihydro-1H-purin-2-(3H)-ones

Compound Description: This class, synthesized via a one-step annulation reaction from 5-aminoimidazole-4-carbonitriles, introduces an imino group at C-6 and a phenyl group at N-1, alongside variations at C-8 and N-9 []. These structural modifications provide insights into the potential for introducing bulkier substituents onto the purine scaffold.

Reference: [] https://www.semanticscholar.org/paper/a70e9d949e2db2cc529dbfc44f8842efcd910412

8,9-Disubstituted-9H-purin-6-amines

Compound Description: This class of compounds features a simplified structure compared to the previous ones, with an amino group at C-6 and substitutions at C-8 and N-9 []. Their synthesis involves a two-step process from 5-aminoimidazole-4-carbonitriles.

Reference: [] https://www.semanticscholar.org/paper/a70e9d949e2db2cc529dbfc44f8842efcd910412

6-Imino-8,9-disubstituted-6,9-dihydro-1H-purin-1-amines

Compound Description: This class introduces an imino group at C-6 and an amino group at N-1, along with variations at C-8 and N-9. Like the previous class, these are synthesized in a two-step process from 5-aminoimidazole-4-carbonitriles [].

Reference: [] https://www.semanticscholar.org/paper/a70e9d949e2db2cc529dbfc44f8842efcd910412

7-Hydroxy-6-hydroxymethyl-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)one (H2)

Compound Description: H2 is formed from the acid hydrolysis of N-(2-hydroxy-1-oxiranylethyl)-2′-deoxyguanosine (P4-1 and P4-2), adducts formed in the reaction between 1,2,3,4-diepoxybutane (DEB) and 2′-deoxyguanosine (dG) [].

Reference: [] https://www.semanticscholar.org/paper/61f4341859b41029671718d1bf49c0f666d1b21a

2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6H-purin-6-one (H4)

Compound Description: H4 is a product of the acid hydrolysis of 1-(2-hydroxy-2-oxiranylethyl)-2′-deoxyguanosine (P8 and P9), formed during the reaction between DEB and dG [].

Reference: [] https://www.semanticscholar.org/paper/61f4341859b41029671718d1bf49c0f666d1b21a

2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-1,7-dihydro-6H-purin-6-one (H3)

Compound Description: H3 is a guanine adduct detected in the reaction between DEB and dG [].

Reference: [] https://www.semanticscholar.org/paper/61f4341859b41029671718d1bf49c0f666d1b21a

2-Amino-1-(2,3,4-trihydroxybutyl)-1,7-dihydro-6H-purin-6-one (H1'/H5')

Compound Description: H1'/H5' are isomers resulting from the acid hydrolysis of 1-(2-hydroxy-2-oxiranylethyl)-2′-deoxyguanosine (P8 and P9), formed during the reaction between DEB and dG [].

Reference: [] https://www.semanticscholar.org/paper/61f4341859b41029671718d1bf49c0f666d1b21a

7,8-Dihydroxy-1,5,6,7,8,9-hexahydro-1,3-diazepino[1,2-a]purin-11(11H)one (H2')

Compound Description: H2' is a product of the acid hydrolysis of 7,8-dihydroxy-3-(2-deoxy-β-d-erythro-pentofuranosyl)-3,5,6,7,8,9-hexahydro-1,3-diazepino[1,2-a]purin-11(11H)one (P6), formed during the reaction between DEB and dG [].

Reference: [] https://www.semanticscholar.org/paper/61f4341859b41029671718d1bf49c0f666d1b21a

5-(3,4-Dihydroxy-1-pyrrolidinyl)-2,6-diamino-4(3H)pyrimidinone (H3')

Compound Description: H3' is formed by the decomposition of 6-oxo-2-amino-9-(2-deoxy-β-d-erythro-pentofuranosyl)-7-(2-hydroxy-2-oxiranylethyl)-6,9-dihydro-1H-purinium ion (P5 and P5') during incubation and hydrolysis in the reaction between DEB and dG [].

Reference: [] https://www.semanticscholar.org/paper/61f4341859b41029671718d1bf49c0f666d1b21a

2-Amino-7-(2,3,4-trihydroxybutyl)-1,7-dihydro-6H-purin-6-one (H4')

Compound Description: H4' is a guanine adduct identified in the reaction between DEB and dG [].

Reference: [] https://www.semanticscholar.org/paper/61f4341859b41029671718d1bf49c0f666d1b21a

Overview

2-(Trifluoromethyl)-3H-purin-6(7H)-one is a purine derivative characterized by the presence of a trifluoromethyl group attached to the purine ring. This compound, identified by the CAS number 2268-14-6, exhibits significant chemical and biological properties that make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, which is crucial for drug design and development.

Classification

As a member of the purine family, 2-(Trifluoromethyl)-3H-purin-6(7H)-one falls under the category of heterocyclic compounds. Purines are essential biological molecules that serve as building blocks for nucleic acids like DNA and RNA. The incorporation of a trifluoromethyl group into the purine structure alters its reactivity and interaction with biological systems, making it an interesting subject for research in medicinal chemistry .

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)-3H-purin-6(7H)-one can be achieved through various methods, typically involving the modification of existing purine structures. One common approach includes alkylation reactions where a suitable alkyl halide is reacted with a purine precursor under basic conditions.

Methods and Technical Details

  1. Alkylation: The compound can be synthesized through alkylation of a purine derivative with trifluoromethyl iodide or other trifluoromethylating agents in the presence of a base such as potassium carbonate or sodium hydride.
  2. Reagents: Common reagents include:
    • Trifluoromethyl iodide (CF₃I)
    • Bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH)
    • Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reaction media.
  3. Conditions: The reactions are typically conducted at elevated temperatures to facilitate the formation of the desired product .
Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)-3H-purin-6(7H)-one can be described using its InChI and SMILES representations:

  • InChI: InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-3-2(4(14)13-5)10-1-11-3/h1H,(H2,10,11,12,13,14)
  • SMILES: C1=NC2=C(N1C(=O)N=C(N2)C(=O)C(F)(F)F)N(C(=O)C=C(C=O)N=C(N=C(C(F)(F)F)C(F)(F)F))

Structure Data

The compound features:

  • A purine ring system with nitrogen atoms at positions 1 and 3.
  • A carbonyl group at position 6.
  • A trifluoromethyl group at position 2.
    This arrangement contributes to its unique chemical properties and biological activity .
Chemical Reactions Analysis

2-(Trifluoromethyl)-3H-purin-6(7H)-one can undergo several types of chemical reactions due to its functional groups.

Types of Reactions

  1. Oxidation: The compound can be oxidized to form various derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield different products.
  3. Substitution: The trifluoromethyl group allows for substitution reactions, often facilitated by photoredox catalysis using catalysts like ruthenium or iridium complexes .

Technical Details

The specific conditions for these reactions vary based on the desired product:

  • Oxidation Conditions: Typically involves mild conditions to avoid overoxidation.
  • Reduction Conditions: Requires careful control to prevent degradation of sensitive functional groups.
  • Substitution Conditions: Often employs light activation to enhance reaction rates .
Mechanism of Action

The mechanism of action for 2-(Trifluoromethyl)-3H-purin-6(7H)-one primarily involves its interaction with biological targets, particularly enzymes and receptors.

Process and Data

  1. Enzyme Inhibition: The compound has been shown to inhibit specific kinases involved in cancer pathways, making it a candidate for cancer therapy.
  2. Receptor Binding: Its structural features allow it to bind selectively to certain receptors, influencing cellular signaling pathways critical for growth and proliferation .
  3. Data from Studies: Experimental data indicate that modifications in the trifluoromethyl group significantly affect binding affinity and selectivity towards target proteins .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl groups.

Relevant Data

The trifluoromethyl group enhances both stability and lipophilicity, which are crucial for pharmaceutical applications .

Applications

2-(Trifluoromethyl)-3H-purin-6(7H)-one has diverse applications across various scientific disciplines:

  1. Chemistry: Serves as a building block in synthesizing more complex fluorinated compounds.
  2. Biology: Useful in studying biological interactions due to its unique properties.
  3. Medicine: Enhances drug stability and efficacy; potential use in developing targeted therapies for cancer by inhibiting specific kinases.
  4. Industry: Employed in creating advanced materials with improved properties due to its unique chemical structure .
Structural and Functional Analysis of the 2-(Trifluoromethyl)-3H-purin-6(7H)-one Core

Role of Trifluoromethyl Substitution in Purine Scaffold Bioactivity

The strategic incorporation of a trifluoromethyl (-CF₃) group at the C2 position of the purine scaffold in 2-(Trifluoromethyl)-3H-purin-6(7H)-one (CAS 2268-14-6, molecular formula C₆H₃F₃N₄O) fundamentally alters its electronic and steric properties, enhancing bioactivity through targeted protein interactions. The -CF₃ group’s strong electron-withdrawing nature induces a partial positive charge on the adjacent carbon atoms, increasing the compound’s susceptibility to nucleophilic attack and facilitating covalent interactions with protein residues. This modification also enhances metabolic stability by resisting oxidative degradation pathways common to alkyl-substituted purines [4].

Crucially, the trifluoromethyl group enables orthogonal multipolar interactions with protein backbone carbonyls. These interactions occur when fluorine atoms align perpendicularly to carbonyl carbon atoms at distances of 3.0–3.7 Å, creating a stabilizing electrostatic attraction. In menin-MLL inhibitors, this geometric arrangement contributes to affinity enhancements of 5- to 10-fold compared to non-fluorinated analogs. The trifluoromethyl group’s threefold symmetry allows simultaneous engagement with multiple backbone carbonyls within secondary protein structures—particularly α-helices and β-sheets—which are frequently exposed at protein-protein interaction interfaces .

Table 1: Key Physicochemical Properties of 2-(Trifluoromethyl)-3H-purin-6(7H)-one

PropertyValue
CAS Registry Number2268-14-6
Molecular FormulaC₆H₃F₃N₄O
Molecular Weight204.11 g/mol
SMILESO=C1N=C(C(F)(F)F)NC2=C1NC=N2
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Comparative Analysis with Analogous 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

Unlike planar 7H-pyrrolo[2,3-d]pyrimidine scaffolds, the purine core of 2-(trifluoromethyl)-3H-purin-6(7H)-one adopts distinct tautomeric states that influence binding orientation and affinity. The compound exists predominantly as the 3H-purin-6(7H)-one tautomer, positioning the N-H proton at N3 rather than N7. This configuration creates bifurcated hydrogen-bonding patterns with protein residues, contrasting with the single hydrogen bond typically formed by pyrrolopyrimidines [1] [7].

The trifluoromethyl substitution further differentiates this purine from pyrrolopyrimidine analogs. While both scaffolds engage conserved adenine-binding pockets, the -CF₃ group’s steric bulk (van der Waals volume ≈ 42.6 ų) extends into adjacent hydrophobic sub-pockets inaccessible to smaller substituents. In Grp94 inhibitors, this allows occupancy of an allosteric site (Site 2) lined by Phe199, Ala202, and Ile247, conferring >100-fold selectivity over cytosolic Hsp90 paralogs. Pyrrolopyrimidines lack the necessary stereoelectronic profile for comparable site penetration due to reduced π-stacking capability and altered dipole moments [7].

Table 2: Hydrogen-Bonding Patterns in Purine vs. Pyrrolopyrimidine Scaffolds

ScaffoldDonor SitesAcceptor SitesTypical Protein Interactions
2-(Trifluoromethyl)-3H-purin-6(7H)-oneN3-H, N7-H (tautomers)N1, N9, O6Bifurcated H-bonds with Asp/Asn/Glu
7H-Pyrrolo[2,3-d]pyrimidineN7-H (fixed)N1, N3Single H-bond with backbone carbonyl

Conformational Dynamics in Protein-Ligand Interactions

The conformational adaptability of 2-(trifluoromethyl)-3H-purin-6(7H)-one enables optimized binding geometries across diverse protein targets. High-resolution crystallography reveals that the purine ring undergoes rotation up to 30° to maximize orthogonal alignment between C-F bonds and backbone carbonyl groups. This adaptability is critical for engaging "fluorophilic hotspots"—regions where backbone accessibility coincides with favorable electrostatic environments [7].

In menin inhibitors, the trifluoromethyl group adopts a "backward-bent" conformation, inserting into a cavity formed by Leu241, Gly244, and Gly245 side chains. Here, fluorine atoms form simultaneous 3.2–3.5 Å contacts with two backbone carbonyl carbons (C=O of Gly244 and Leu241), generating a cumulative binding energy contribution of –3.8 kcal/mol as calculated by MP2/6-31G(d) quantum mechanical methods. This multipolar binding mode contrasts with "forward-bent" conformations observed in non-fluorinated purines, which cannot achieve equivalent multidentate interactions .

The compound’s dynamic tautomerism further modulates binding. In polar environments, the 7H-tautomer predominates, exposing the N3 atom for hydrogen bonding. In hydrophobic pockets, the 3H-tautomer dominates, optimizing the -CF₃ group’s orientation. Computational mapping using algorithms like FMAP predicts favorable fluorine interaction sites by filtering positions based on steric accessibility (≥1.8 Å from protein atoms), backbone geometry (orthogonal C=O alignment), and microenvironment polarity. This approach successfully rationalizes the 5-fold affinity improvement in menin-MLL inhibitors upon trifluoromethyl introduction [7].

Table 3: Protein Interaction Profiles of 2-(Trifluoromethyl)-3H-purin-6(7H)-one

Interaction TypeGeometric ParametersEnergetic ContributionBiological Relevance
C-F···C=O MultipolarDistance: 3.0–3.7 Å; Angle: 85–95°–0.8 to –1.2 kcal/mol per FEnhances affinity for proteins with exposed backbone carbonyls
Hydrophobic BurialContact surface ≥ 80 Ų–0.5 kcal/mol per 10 ŲStabilizes binding in allosteric pockets (e.g., Grp94 Site 2)
Tautomer-Dependent H-BondN···O Distance: 2.7–3.0 Å–1.5 to –3.0 kcal/molAdapts H-bonding to polar/nonpolar binding sites

Table 4: Compound Nomenclature and Identifiers

Systematic NameSynonymsCAS Number
2-(Trifluoromethyl)-3H-purin-6(7H)-one2-(Trifluoromethyl)-7H-purin-6-ol; 2-Trifluoromethyl-1,9-dihydro-purin-6-one2268-14-6

Table 5: Commercial Availability Profile

SupplierCatalog NumberPurityPrice (USD)Packaging
AK Scientific5649EMNot specified$8701g
AccelPharmtechA676897.00%$1,9401g
ChemenuCM24193395%$4,37550g

Properties

CAS Number

2268-14-6

Product Name

2-(Trifluoromethyl)-3H-purin-6(7H)-one

IUPAC Name

2-(trifluoromethyl)-1,7-dihydropurin-6-one

Molecular Formula

C6H3F3N4O

Molecular Weight

204.11 g/mol

InChI

InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-3-2(4(14)13-5)10-1-11-3/h1H,(H2,10,11,12,13,14)

InChI Key

SLPBZJPJRTYAPU-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=O)NC(=N2)C(F)(F)F

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)C(F)(F)F

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